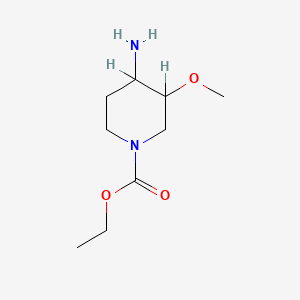![molecular formula C7H2ClN3S B3030174 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile CAS No. 875798-54-2](/img/structure/B3030174.png)
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
概要
説明
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile is a compound that belongs to the class of chloropyrimidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The chloropyrimidine derivatives have been studied extensively for their structural and spectroscopic properties, which are crucial for understanding their reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of chloropyrimidine derivatives and related compounds has been explored in several studies. For instance, a method for synthesizing 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been developed, starting from inexpensive bulk chemicals through a four-step process involving the Gewald reaction, pyrimidone formation, bromination, and chlorination . Another study describes the synthesis of thieno[2,3-d]pyrimidines from chloropyrimidine carbaldehydes and carbonitriles, demonstrating the versatility of these compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of chloropyrimidine derivatives has been investigated using various spectroscopic techniques and quantum chemical calculations. Ab initio quantum chemical and experimental spectroscopic studies have been reported for chloropyrimidine derivatives, providing insights into their optimized geometries, electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces . These studies help in understanding the structure and spectral characteristics of the compounds, which are essential for their potential applications.
Chemical Reactions Analysis
Chloropyrimidine derivatives undergo various chemical reactions that lead to the formation of different products. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives results in the formation of thieno[2,3-d]pyrimidines, while the substitution with N-nucleophiles leads to amino-substituted pyrimidines . These reactions are indicative of the reactivity of the sulfur and nitrogen atoms in the pyrimidine ring, which can be exploited for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyrimidine derivatives are closely related to their molecular structure. Spectroscopic investigations, including FT-IR and FT-Raman, along with vibrational assignments, HOMO-LUMO, NBO, and MEP analysis, have been conducted to understand these properties . The studies reveal the stability of the molecules, charge delocalization, and potential sites for electrophilic and nucleophilic attacks. Additionally, the nonlinear optical behavior of these compounds has been theoretically predicted, suggesting their potential use in optical applications .
科学的研究の応用
Antimicrobial Applications
Recent studies have highlighted the synthesis and testing of thiopyrimidine analogues, including 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile derivatives, demonstrating their potential as antimicrobial agents. For instance, some derivatives have shown significant inhibitory activity against various bacteria, such as Staphylococcus aureus, indicating their promising application in fighting bacterial infections (Taher & Helwa, 2012). Additionally, another study synthesized 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives with notable antibacterial and antifungal activities, suggesting their broad spectrum of antimicrobial applications (Kanawade, Toche, & Rajani, 2013).
Anticancer Applications
Research into thiopyrimidine analogues has also explored their utility as anticancer agents. Some compounds in this category have demonstrated high inhibitory activity against leukemia cell lines, offering a potential pathway for the development of new anticancer drugs (Taher & Helwa, 2012). This is further supported by studies on thieno[3,2-d]pyrimidine derivatives incorporating a piperazine unit, which were designed based on the structure of protein tyrosine kinase inhibitors, suggesting their application in targeting cancer pathways (Min, 2012).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile derivatives are crucial for their application in scientific research. Studies have focused on novel synthetic strategies and methods to produce these compounds efficiently. For example, an improved and scalable preparation method for 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine has been developed, highlighting advancements in the synthesis techniques that could be applied to related compounds for research purposes (Bugge et al., 2014).
Safety and Hazards
The safety information for 4-Chlorothieno[3,2-d]pyrimidine includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S/c8-7-6-5(10-3-11-7)1-4(2-9)12-6/h1,3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQYSDVXMJOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857602 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |
CAS RN |
875798-54-2 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)


![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)

![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)
![9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene](/img/structure/B3030105.png)






